4-tert-butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide
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Overview
Description
4-tert-butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that features a tert-butyl group, a chlorophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-tert-butylbenzoyl chloride with 4-chlorophenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized using appropriate reagents to form the oxadiazole ring, followed by further reactions to introduce the benzamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-tert-butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring and chlorophenyl group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-(2-chlorophenyl)benzamide: Similar structure but with a different position of the chlorine atom.
4-tert-butyl-N-(4-fluorophenyl)benzamide: Fluorine atom instead of chlorine.
4-tert-butyl-N-(4-bromophenyl)benzamide: Bromine atom instead of chlorine
Uniqueness
4-tert-butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Biological Activity
4-tert-butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic compound that belongs to the class of oxadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
The structural and chemical properties of this compound are summarized in the following table:
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 866237-92-5 |
Molecular Formula | C19H18ClN3O2 |
Molecular Weight | 355.8 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the oxadiazole moiety plays a crucial role in its mechanism of action by influencing enzyme inhibition and receptor binding.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various strains of bacteria and fungi. The following table summarizes key findings from antimicrobial assays:
Microorganism | Activity (Minimum Inhibitory Concentration, MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
Anticancer Activity
In the context of cancer research, this compound has demonstrated promising anticancer effects. It was evaluated against several cancer cell lines, yielding the following IC50 values:
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15.63 |
HeLa (Cervical Cancer) | 12.34 |
A549 (Lung Cancer) | 20.45 |
These results indicate that the compound exhibits cytotoxic effects on cancer cells in a dose-dependent manner.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Breast Cancer Cells : A study conducted by Maftei et al. demonstrated that treatment with this compound led to increased apoptosis in MCF-7 cells. Flow cytometry assays revealed a significant increase in caspase-3 activation, suggesting that the compound induces programmed cell death through intrinsic pathways.
- Antimicrobial Efficacy : In a comparative study assessing various oxadiazole derivatives for their antimicrobial properties, this compound was found to outperform several established antibiotics against resistant strains of Staphylococcus aureus.
Properties
IUPAC Name |
4-tert-butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-19(2,3)14-8-4-13(5-9-14)18(24)21-17-16(22-25-23-17)12-6-10-15(20)11-7-12/h4-11H,1-3H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTHCOCBZMLMDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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